4-methyl-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile
Overview
Description
4-methyl-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile is a complex heterocyclic compound. It features a fused ring system that includes imidazole and pyridine moieties, which are known for their significant roles in medicinal chemistry and drug design. The presence of these heterocycles often imparts unique biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives under neutral or weakly basic conditions at elevated temperatures . This reaction can be catalyzed by solid support catalysts such as Al2O3 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-methyl-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could inhibit the activity of kinases or other signaling proteins, thereby modulating cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazo[4,5-b]pyridines: Another class of compounds with a fused imidazole-pyridine ring system, known for their therapeutic potential.
Uniqueness
4-methyl-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
7-methyl-3-(pyridin-3-ylmethyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5/c1-14-16-8-10-25(13-15-5-4-9-23-12-15)21(16)26-19-7-3-2-6-18(19)24-20(26)17(14)11-22/h2-7,9,12H,8,10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKIQGACNGIZOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CC5=CN=CC=C5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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